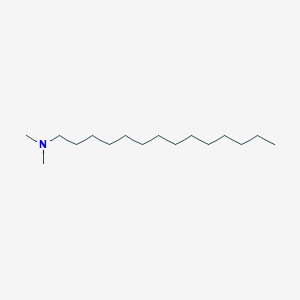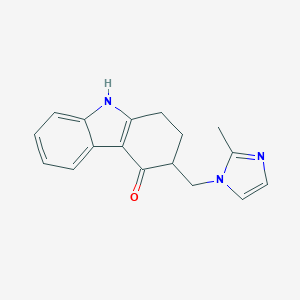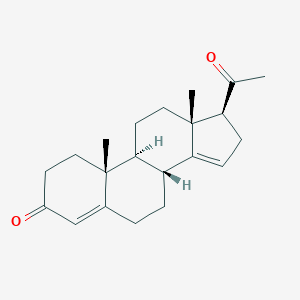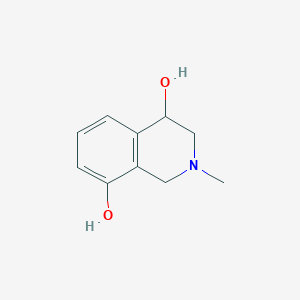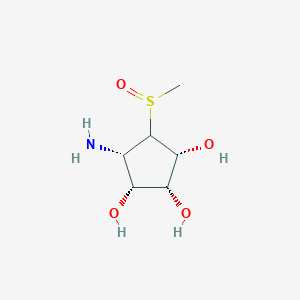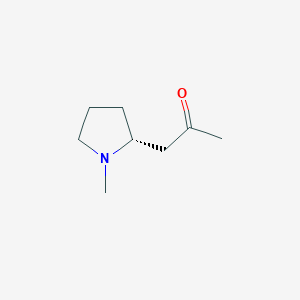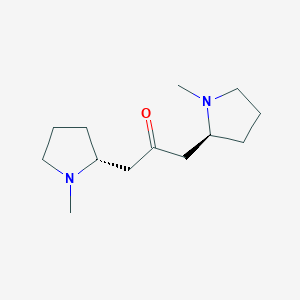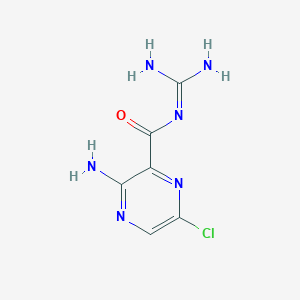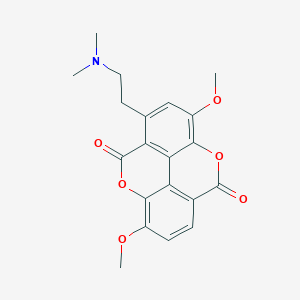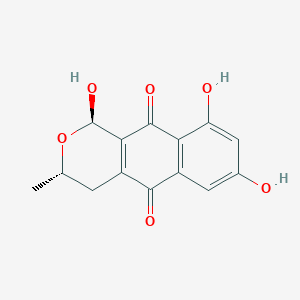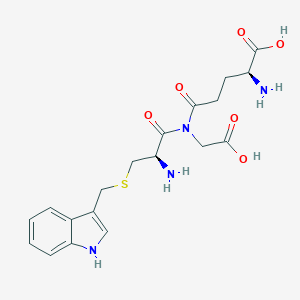
Glycine, L-gamma-glutamyl-S-(1H-indol-3-ylmethyl)-L-cysteinyl-
説明
Synthesis Analysis
The synthesis of complex amino acid derivatives like Glycine, L-gamma-glutamyl-S-(1H-indol-3-ylmethyl)-L-cysteinyl- often involves enzyme-catalyzed reactions. For instance, γ-glutamyl-cysteine synthetase plays a crucial role in coupling amino acids to form γ-glutamyl peptides, a process vital for the synthesis of glutathione analogues (Rathbun, 1967). Synthesis pathways may also utilize chemical synthesis methods to create specific glutathione analogues, as demonstrated by Calcagni et al. (1996), who described an efficient synthesis for a glutathione analogue featuring a urethane linkage (Calcagni et al., 1996).
Molecular Structure Analysis
The molecular structure of glutathione and its analogues is characterized by a tripeptide composed of glutamate, cysteine, and glycine. This structure facilitates various biological functions, including antioxidant defense and cellular regulation. The three-dimensional structure of glutathione synthetase, which catalyzes the synthesis of glutathione, provides insights into the enzyme's functional domains and the ATP binding site, essential for understanding the synthesis of glutathione and related compounds (Yamaguchi et al., 1994).
Chemical Reactions and Properties
The chemical properties of glutathione and its derivatives are largely defined by their antioxidant capabilities and their role in detoxification processes. The enzymatic reaction catalyzed by γ-glutamyltransferase (GGT) is pivotal in the metabolism of glutathione, leading to the formation of cysteinyl-glycine and other γ-glutamyl peptides. These reactions are essential for maintaining cellular redox balance and for the metabolism of xenobiotics (Martin & Slovin, 2000).
Physical Properties Analysis
The physical properties of amino acid derivatives like Glycine, L-gamma-glutamyl-S-(1H-indol-3-ylmethyl)-L-cysteinyl- are influenced by their molecular structure, particularly the presence of functional groups that participate in hydrogen bonding and ionic interactions. These properties affect their solubility, stability, and interaction with biological molecules, playing a crucial role in their biological functions and pharmacological effects.
Chemical Properties Analysis
The chemical properties of these compounds are characterized by their reactivity towards other molecules. For example, the synthesis and nucleophilic reactivity of glutathione analogues modified at the gamma-glutamyl moiety highlight the significance of the gamma-glutamyl group in mediating biological reactions and forming mixed disulfides with cellular proteins (Adang et al., 1988).
科学的研究の応用
Glutathione Synthesis and Function
Glutathione, a compound related to the chemical structure , plays a crucial role in various biological processes. It is synthesized from amino acids such as glutamate, cysteine, and glycine. This synthesis is essential for maintaining cellular redox balance, antioxidant defense, and detoxification. It's involved in gene expression regulation, immune response, and cell proliferation. Glutathione deficiency is linked to several diseases, including Alzheimer's, Parkinson's, liver diseases, and diabetes (Wu et al., 2004).
Biochemical and Pharmacological Studies
Research shows that derivatives of glutathione, like the one you're interested in, have been synthesized and studied for their biochemical and pharmacological properties. These derivatives are utilized in understanding enzyme specificity, metabolism, and even in NMR studies. Such research has led to the development of novel analogs, aiding in understanding glutathione's role in health and disease (Moore and Meister, 1987).
Antioxidant and Neuroprotective Effects
Studies have also explored glutathione's potential in antioxidant therapy and neuroprotection. Glutathione analogs have been found to inhibit specific enzymes, suggesting their potential in treating neurodegenerative disorders. They have been shown to protect cells from oxidative stress, which is significant in brain health and in combating diseases like Alzheimer's and Parkinson's (Wei et al., 2003).
Nutritional Significance
Glutathione is crucial in nutrition, particularly in conditions like malnutrition, where its antioxidant functions are vital. Enhancing tissue glutathione levels in malnutrition can improve immune functions and combat oxidative stress, showing the compound's importance in health and dietary considerations (Bray and Taylor, 1994).
特性
IUPAC Name |
(2S)-2-amino-5-[[(2R)-2-amino-3-(1H-indol-3-ylmethylsulfanyl)propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6S/c20-13(19(28)29)5-6-16(24)23(8-17(25)26)18(27)14(21)10-30-9-11-7-22-15-4-2-1-3-12(11)15/h1-4,7,13-14,22H,5-6,8-10,20-21H2,(H,25,26)(H,28,29)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWRBJLHCGIPLD-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CSC[C@@H](C(=O)N(CC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905912 | |
| Record name | gamma-Glutamyl-N-{S-[(1H-indol-3-yl)methyl]cysteinyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, L-gamma-glutamyl-S-(1H-indol-3-ylmethyl)-L-cysteinyl- | |
CAS RN |
101038-93-1 | |
| Record name | Glycine, L-gamma-glutamyl-S-(1H-indol-3-ylmethyl)-L-cysteinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101038931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Glutamyl-N-{S-[(1H-indol-3-yl)methyl]cysteinyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



